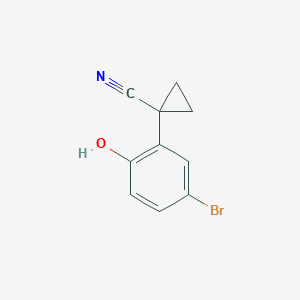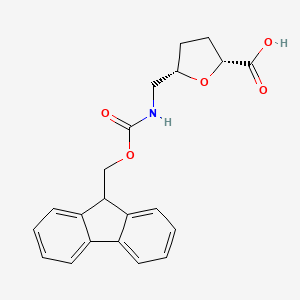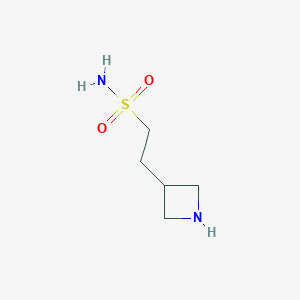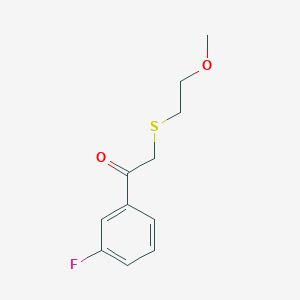
1-(3-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The fluorine atom on the phenyl ring and the methoxyethylthio group contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-methoxyethylthiol.
Formation of Intermediate: The aldehyde group of 3-fluorobenzaldehyde reacts with 2-methoxyethylthiol under acidic or basic conditions to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalysts: Use of specific catalysts to increase the reaction rate and yield.
Temperature and Pressure Control: Optimizing temperature and pressure conditions to ensure efficient production.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its chlorine or bromine analogs.
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(2-methoxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-14-5-6-15-8-11(13)9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
ORTQAVCDMOXIIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCSCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


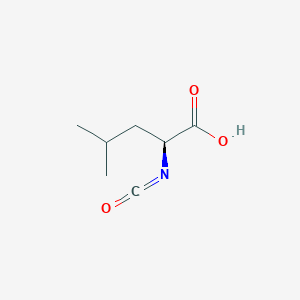
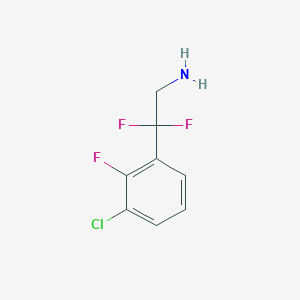
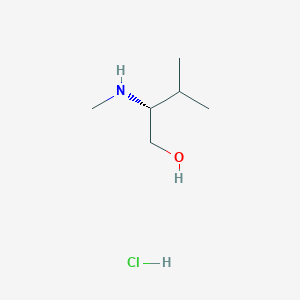
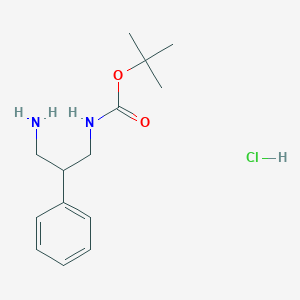
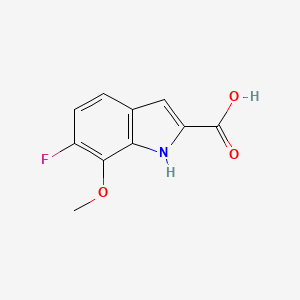
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
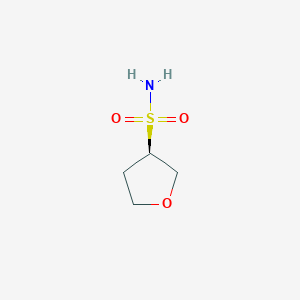
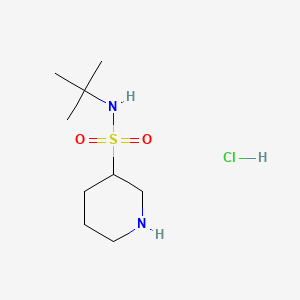
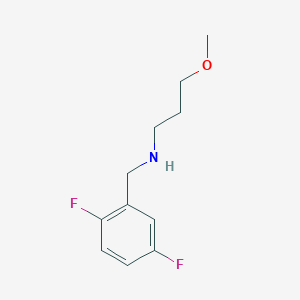
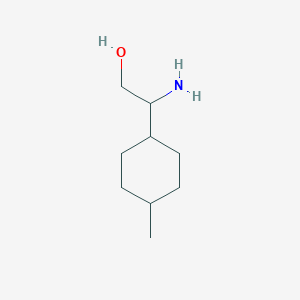
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
